molecular formula C15H21FN4O3 B2977017 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide CAS No. 2034581-50-3

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide

Cat. No.: B2977017
CAS No.: 2034581-50-3
M. Wt: 324.356
InChI Key: FTJCTBRKKRCHLL-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide (CAS 2034581-50-3) is a synthetic small molecule with a molecular formula of C 15 H 21 FN 4 O 3 and a molecular weight of 324.35 g/mol . Its structure features a trans-configured cyclohexyl core linked to a 5-fluoropyrimidine ring and a morpholine-4-carboxamide group, which is characteristic of scaffolds designed to interact with biological targets . The compound is available for procurement as a research chemical from various suppliers . This compound is part of a class of fluorinated aromatic scaffolds, which are of significant interest in medicinal chemistry and drug discovery . The presence of the fluorine atom on the pyrimidine ring is a common strategy to modulate a compound's lipophilicity, metabolic stability, and binding affinity, thereby influencing its pharmacokinetic properties and potential biological activity . Furthermore, pyrimidine derivatives are widely investigated for their potent protein kinase inhibitor (PKI) activity . Protein kinases are key regulators in cellular signaling pathways and are critical targets for therapeutic interventions in areas such as oncology. Compounds with structures similar to this one are explored for their ability to act as ATP-competitive or allosteric inhibitors of kinases like EGFR, B-Raf, and MEK, which are implicated in various cancers including non-small cell lung cancer (NSCLC) and melanoma . Researchers can utilize this reagent as a valuable chemical building block or as a reference standard in structure-activity relationship (SAR) studies to develop and optimize novel inhibitors. Please note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory protocols.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O3/c16-11-9-17-14(18-10-11)23-13-3-1-12(2-4-13)19-15(21)20-5-7-22-8-6-20/h9-10,12-13H,1-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJCTBRKKRCHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N2CCOCC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry, particularly for its potential biological activities in cancer treatment. This compound features a unique structure that combines a cyclohexyl group with a 5-fluoropyrimidine moiety and a morpholine carboxamide, suggesting diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in proliferation and apoptosis. Preliminary studies indicate that this compound may inhibit specific kinases related to cell cycle regulation, contributing to its anticancer properties. The fluoropyrimidine unit is particularly noteworthy as similar compounds have been effectively utilized in chemotherapy regimens targeting various cancer types .

In Vitro Studies

Recent pharmacological studies have demonstrated the compound's potent inhibitory effects on cancer cell lines, notably:

Cell Line IC50 (μM) Selectivity Index
MDA-MB-231 (TNBC)0.12619-fold over MCF10A
MCF-717.02Less effective than MDA-MB-231
Non-cancer MCF10A>2.5Control

These findings suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells .

In Vivo Studies

In vivo studies using BALB/c nude mouse models have shown that treatment with this compound significantly inhibits lung metastasis of TNBC more effectively than established agents like TAE226. The compound was administered over a period of 30 days following the inoculation of MDA-MB-231 cells, demonstrating promising therapeutic potential in metastatic cancer settings .

Case Study 1: Antitumor Efficacy

A study highlighted the efficacy of this compound in treating triple-negative breast cancer (TNBC). The compound was found to induce apoptosis in treated cells, evidenced by increased levels of caspase 9 and significant inhibition of EGFR phosphorylation, which is crucial for tumor growth and survival .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound arrests the cell cycle at the G2/M phase, promoting apoptosis through intrinsic pathways. This was corroborated by wound-healing assays demonstrating reduced migration and invasion capabilities in H1975 lung cancer cells treated with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Ring

N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)morpholine-4-carboxamide (CAS 2034451-59-5)
  • Key Differences : Replaces the 5-fluoropyrimidin-2-yl group with pyrazin-2-yl (a six-membered ring with two adjacent nitrogen atoms).
  • Reduced steric bulk compared to fluoropyrimidine may improve solubility (Molecular Weight: 306.36 vs. ~337 for the fluoropyrimidine analog) .
N-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034452-39-4)
  • Key Differences: Incorporates a 3-cyano-pyrazine and a sulfonamide group instead of carboxamide.
  • Sulfonamide substitution may reduce metabolic stability compared to carboxamides due to higher susceptibility to enzymatic hydrolysis .

Modifications in the Linker and Core Groups

N-(4-(Ethylamino)cyclohexyl)acetamide (CAS 1702576-90-6)
  • Key Differences: Replaces the morpholine-4-carboxamide with a simpler acetamide and substitutes the fluoropyrimidinyloxy group with ethylamino.
  • Impact: Loss of morpholine’s oxygen atoms reduces hydrogen-bonding capacity, likely diminishing target affinity. Ethylamino introduces basicity, altering pharmacokinetic properties such as membrane permeability .
1-(6-Fluoropyridin-2-yl)piperidin-4-one
  • Key Differences : Features a fluoropyridine ring and a piperidin-4-one core instead of cyclohexyl-morpholine carboxamide.
  • Impact: Pyridine’s single nitrogen atom provides fewer hydrogen-bonding sites compared to pyrimidine.

Research Findings and Implications

  • Fluorine’s Role : The 5-fluoro substituent on pyrimidine enhances binding affinity in kinase inhibitors by participating in halogen bonding (e.g., with backbone carbonyls) .
  • Morpholine vs. Sulfonamide : Morpholine-4-carboxamide contributes to balanced lipophilicity (LogP ~2–3), whereas sulfonamide analogs () may exhibit higher solubility but poorer blood-brain barrier penetration.
  • Cyclohexyl Linker : The trans-1,4-cyclohexyl configuration minimizes conformational flexibility, favoring entropically driven binding .

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